![molecular formula C14H12F2O B12310067 2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is an organic compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished through a halogen exchange reaction. For example, a difluoroethane derivative can be reacted with the biphenyl intermediate under appropriate conditions to yield the desired product.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Introduction of various functional groups onto the biphenyl rings.
Scientific Research Applications
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the fluorine atoms may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to biphenyl, used in industrial applications but now restricted due to environmental concerns.
Fluorobiphenyls: Biphenyl derivatives with fluorine atoms, similar in structure to 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol.
Uniqueness
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H12F2O |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-14(16,10-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI Key |
FOSZXTQIMQFXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)
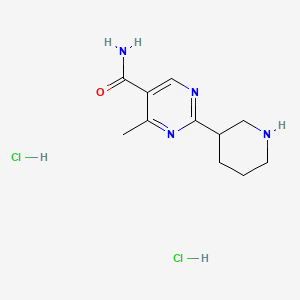


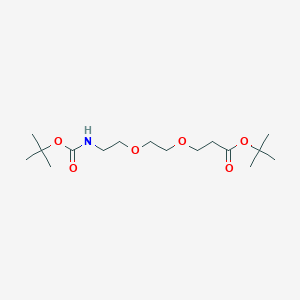
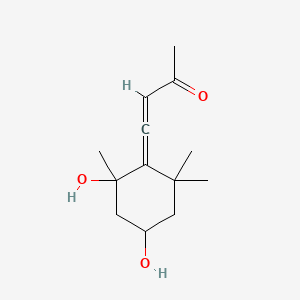
![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
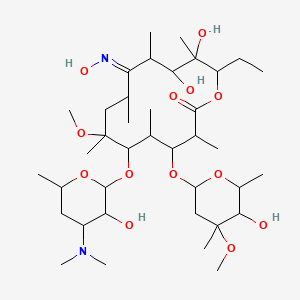
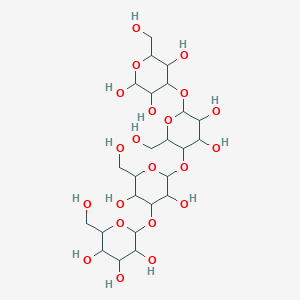
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
